molecular formula C10H12ClN3O2 B1286350 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride CAS No. 1177361-33-9

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride

Cat. No.: B1286350
CAS No.: 1177361-33-9
M. Wt: 241.67 g/mol
InChI Key: UPZDEUOLBSJOPK-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridine ring, and an aminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors and nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted isoxazole compounds.

Scientific Research Applications

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.

    2-aminoethyl methacrylate hydrochloride: Used in polymer chemistry for the synthesis of functionalized polymers.

    Dopamine: A neurotransmitter with a similar aminoethyl group, involved in various physiological processes.

Uniqueness

4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride is unique due to its combination of an isoxazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(2-aminoethyl)-5-pyridin-3-yl-1,2-oxazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(15-13-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6H,3-4,11H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZDEUOLBSJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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